molecular formula C15H14O5 B11796575 Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate

Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate

Cat. No.: B11796575
M. Wt: 274.27 g/mol
InChI Key: PXQOCWUHTVXKML-UHFFFAOYSA-N
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Biological Activity

Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound is characterized by:

  • A furan ring , which enhances its reactivity and biological interactions.
  • A carboxylate group , contributing to solubility and interaction with biological targets.
  • An ethoxybenzoyl moiety , which may influence its pharmacological properties.

These structural components contribute to the compound's potential as a lead candidate in drug development and its applications in agricultural chemicals due to antimicrobial properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Esterification : Reacting furan-2-carboxylic acid with 4-ethoxybenzoyl chloride.
  • Condensation Reactions : Utilizing appropriate catalysts to facilitate the formation of the furan ring with the benzoyl derivative.

Careful control of reaction conditions is critical to optimize yield and purity during synthesis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial for assessing its potency:

Cell Line IC50 (µg/mL)
HeLa62.37
HepG2120.06
Vero124.46

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antibacterial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties:

Bacterial Strain MIC (µg/mL)
Bacillus subtilis250
Escherichia coli250

These findings highlight the dual potential of the compound as both an anticancer and antibacterial agent, making it a versatile candidate for pharmaceutical applications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its interaction with cellular targets may involve:

  • Inhibition of cell proliferation : Through induction of apoptosis in cancer cells.
  • Disruption of bacterial cell walls : Leading to increased permeability and eventual cell lysis in bacteria.

Further research employing molecular docking studies could elucidate specific binding interactions with target proteins, enhancing understanding of its pharmacodynamics .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models. For instance:

  • In Vivo Tumor Models : Administration of the compound showed significant tumor reduction compared to controls.
  • Bacterial Infection Models : The compound demonstrated efficacy in reducing bacterial load in infected models, indicating potential for therapeutic use in infectious diseases.

These studies reinforce the compound's promise as a multi-functional therapeutic agent .

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C15H14O5/c1-3-19-11-6-4-10(5-7-11)14(16)12-8-9-13(20-12)15(17)18-2/h4-9H,3H2,1-2H3

InChI Key

PXQOCWUHTVXKML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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